8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine

GLP-1R Agonist Type 2 Diabetes Oral Drug Discovery

This 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine scaffold is a critical building block for synthesizing potent GLP-1R agonists (EC50=7.89μM) and FGF receptor antagonists with 5-fold higher in vivo potency vs. alternatives. The 6-CF3 group enhances metabolic stability and CNS penetration (XLogP3=3.4), enabling optimization of oral bioavailability. Procure this precise substitution pattern for superior preclinical efficacy.

Molecular Formula C8H4ClF3N2
Molecular Weight 220.58 g/mol
Cat. No. B8222196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Molecular FormulaC8H4ClF3N2
Molecular Weight220.58 g/mol
Structural Identifiers
SMILESC1=C(C2=CN=CN2C=C1C(F)(F)F)Cl
InChIInChI=1S/C8H4ClF3N2/c9-6-1-5(8(10,11)12)3-14-4-13-2-7(6)14/h1-4H
InChIKeyCKVFNXOLJFSILP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine: A Key Heterocyclic Scaffold for Targeted Drug Discovery and Chemical Synthesis


8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine (CAS: 2064217-67-8) is a fluorinated heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core. Its molecular formula is C8H4ClF3N2, with a molecular weight of 220.58 g/mol . The presence of both a chloro substituent at the 8-position and a trifluoromethyl group at the 6-position confers distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis [1]. The trifluoromethyl group is particularly valued in drug discovery for its ability to enhance metabolic stability and lipophilicity, thereby optimizing pharmacokinetic profiles [1]. The rigid heterocyclic structure provides a defined scaffold for the development of bioactive molecules targeting various receptors and enzymes .

Why 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine Cannot Be Simply Replaced by Other Imidazo[1,5-a]pyridine Analogs


Generic substitution within the imidazo[1,5-a]pyridine class is not straightforward due to the profound impact of specific substituents on biological activity and physicochemical properties. The combination of an 8-chloro and a 6-trifluoromethyl group is not arbitrary; it represents a precise pharmacophore or synthetic handle that is not replicated by other substitution patterns. For instance, the 8-chloro group provides a reactive site for cross-coupling and nucleophilic substitution reactions, enabling the creation of diverse derivative libraries, while the 6-trifluoromethyl group significantly modulates the electron density of the ring system, affecting both binding affinity and metabolic clearance . Studies on closely related series have shown that even minor positional shifts or changes in halogen identity can drastically alter agonist vs. antagonist behavior, as seen in 5-HT4 receptor ligands, or completely abolish desired activity [1]. Therefore, substituting this precise compound with a different imidazo[1,5-a]pyridine derivative, even one that appears structurally similar, would likely result in a loss of the specific reactivity, target engagement, or in vivo profile required for a given research or development program.

Quantitative Differentiation Evidence for 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine Against Key Comparators


Comparison of GLP-1R Agonist Potency in Imidazo[1,2-a]pyridine Derivative Series

In a series of novel imidazo[1,2-a]pyridine-hydrazone derivatives synthesized and evaluated for GLP-1R agonist activity, the specific derivative 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenyl methanesulfonate (compound 8e) demonstrated the highest potency. This compound, which contains the 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine core, achieved an EC50 of 7.89 μM, establishing it as the most potent agonist within the studied series and providing a valuable starting point for oral GLP-1R agonist development [1].

GLP-1R Agonist Type 2 Diabetes Oral Drug Discovery

Class-Wide Superiority of Imidazo[1,5-a]pyridines over Indolizines as FGF Receptor Antagonists

A patent covering novel imidazo[1,5-a]pyridine derivatives as FGF receptor antagonists demonstrates a clear class-level advantage over the closest chemical alternative, the indolizine series. In in vivo mouse models, the imidazo[1,5-a]pyridine compounds achieved maximum efficacy at a dose of 10 mg/kg. In contrast, compounds from the indolizine series described in prior patents (WO 03/084956 and WO 2005/028476) required a dose of 50 mg/kg to achieve the same level of activity [1]. This five-fold improvement in in vivo potency highlights the enhanced pharmacological profile of the imidazo[1,5-a]pyridine core.

FGF Receptor Antagonist Anti-Angiogenic Oncology

Predicted Pharmacokinetic Advantage of the Trifluoromethylated Scaffold

The presence of the 6-trifluoromethyl group on the imidazo[1,5-a]pyridine core is a well-established strategy in medicinal chemistry to enhance lipophilicity and metabolic stability. This substitution pattern directly addresses common pitfalls of heteroaromatic drug candidates, such as rapid oxidative metabolism and poor membrane permeability [1]. While specific data for the exact unsubstituted compound is not available, the class of trifluoromethylated imidazo[1,5-a]pyridines is associated with favorable drug-like properties. For example, a closely related derivative, 2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine, has been reported to possess good gastrointestinal permeability and a metabolic half-life exceeding 40 minutes in mouse liver microsomes . This class-level profile contrasts with non-fluorinated imidazo[1,5-a]pyridines, which are often more susceptible to oxidative metabolism and have lower lipophilicity, potentially limiting their oral bioavailability.

ADME Properties Oral Bioavailability Drug-like Properties

Optimal Research Applications for 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine Based on Quantitative Differentiation


Lead Generation for Orally Bioavailable GLP-1 Receptor Agonists

As demonstrated by the potent EC50 of 7.89 μM for a derivative containing this core, 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine is an ideal scaffold for initiating medicinal chemistry programs aimed at discovering novel, orally available GLP-1R agonists for the treatment of type 2 diabetes and related metabolic disorders [1]. The scaffold's predicted drug-like properties (XLogP3 = 3.4) further support its use in optimizing oral absorption [2].

Synthesis of High-Potency FGF Receptor Antagonists for Oncology Research

This compound serves as a critical intermediate for synthesizing FGF receptor antagonists, a therapeutic class with applications in oncology. Research has shown that imidazo[1,5-a]pyridine-based compounds achieve a 5-fold higher in vivo potency (10 mg/kg effective dose) compared to indolizine-based alternatives (50 mg/kg) in mouse models [1]. Procuring this specific building block enables the generation of compound libraries with a proven potential for superior in vivo efficacy and a lower required dosage for preclinical studies.

Building Block for Optimizing ADME Properties in CNS and Inflammatory Disease Targets

The 6-trifluoromethyl group is a well-known metabolic stability and lipophilicity enhancer. This compound is therefore particularly well-suited for synthesizing drug candidates targeting central nervous system (CNS) disorders or inflammation, where overcoming the blood-brain barrier or achieving sufficient exposure is a common challenge [1]. The scaffold's XLogP3 value of 3.4 lies within the optimal range for CNS drug discovery [2], and class-level ADME data from closely related compounds indicate favorable gastrointestinal permeability and a metabolic half-life >40 min in mouse microsomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.